3-Mercaptoheptyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

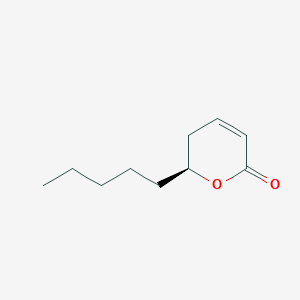

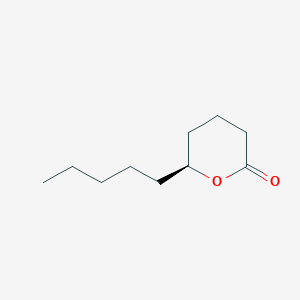

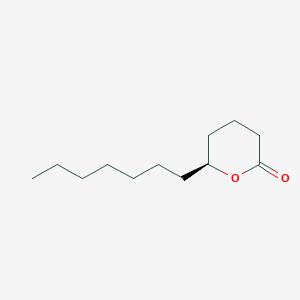

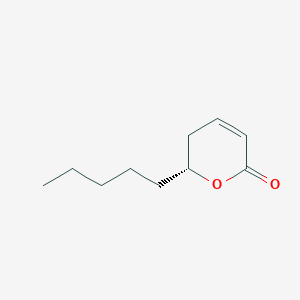

3-Mercaptoheptyl acetate is a chemical compound that is commonly used in scientific research. It is a thiol compound that has a unique odor and is commonly used in the fragrance industry.

Applications De Recherche Scientifique

Chromatographic and Sensorial Properties

3-Mercaptoheptyl acetate, along with other mercapto acetates, has been studied for its chromatographic and sensorial properties. These compounds show diverse sensorial descriptors and are particularly significant in foods like passion fruit and wine. The synthesis of these compounds, including 3-Mercaptoheptyl acetate, involves combinatorial chemistry and their properties are analyzed using techniques like GC-SCD, GC-MS, and GC-olfactometry (Vermeulen & Collin, 2003).

Contribution to Wine Aroma

3-Mercaptoheptyl acetate contributes significantly to the varietal wine aroma. It's formed during fermentation as yeast converts non-volatile 3MH conjugates to volatile 3MH and 3MHA. The study of these conversions has implications for managing the aromatic profile of wines during fermentation (Winter et al., 2011).

Role in Analytical Chemistry

The compound has been used in the development of novel analytical methods, such as a liquid/liquid extraction and UPLC-MS/MS method for the determination of thiols in wines. This method helps in quantifying 3-Mercaptoheptyl acetate in wines, providing insights into the wine's sensory attributes (Piano et al., 2015).

Synthesis and Applications in Vitamin Production

3-Mercaptoheptyl acetate has been synthesized as an important intermediate in the production of Vitamin B1. This synthesis process involves steps like chlorization, cleavage of ring, decarboxylation, and esterification (Wang Lieping, 2004).

Influence on Sensory Properties

The sensory properties of compounds like 4-mercapto-2-heptanol and its acetyl-derivatives, including 3-Mercaptoheptyl acetate, have been explored. These studies show the significant impact of stereochemistry on the sensory properties of thiols, which is crucial in understanding flavor profiles in food products (Nörenberg et al., 2013).

Aroma Impact in Wines

Research on antioxidants like ascorbic acid and glutathione added to Sauvignon blanc has shown an increase in levels of 3-Mercaptoheptyl acetate. This impact on the aroma profile of wines is significant in enology and wine-making practices (Makhotkina et al., 2014).

Propriétés

Numéro CAS |

548774-80-7 |

|---|---|

Nom du produit |

3-Mercaptoheptyl acetate |

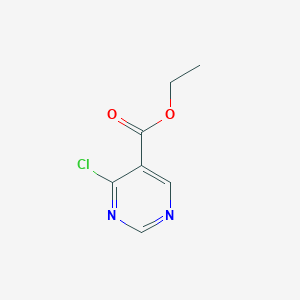

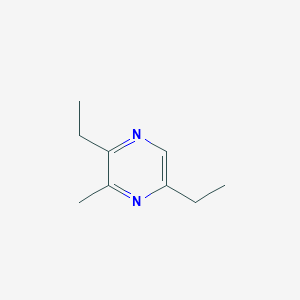

Formule moléculaire |

C9H18O2S |

Poids moléculaire |

190.31 g/mol |

Nom IUPAC |

3-sulfanylheptyl acetate |

InChI |

InChI=1S/C9H18O2S/c1-3-4-5-9(12)6-7-11-8(2)10/h9,12H,3-7H2,1-2H3 |

Clé InChI |

JWESHEXXXWDVAQ-UHFFFAOYSA-N |

SMILES |

CCCCC(CCOC(=O)C)S |

SMILES canonique |

CCCCC(CCOC(=O)C)S |

Densité |

0.980-0.984 |

Autres numéros CAS |

548774-80-7 |

Description physique |

Colourless liquid; Sulfury, fruity aroma |

Pureté |

95% min. |

Solubilité |

Soluble in water and in fats Soluble (in ethanol) |

Synonymes |

3-Mercapto-1-heptyl acetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.